- Preparation of fused tricyclic derivatives as FGFR4 inhibitors, China, , ,
Cas no 97986-34-0 (Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate)

97986-34-0 structure
商品名:Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
CAS番号:97986-34-0
MF:C12H16O4S
メガワット:256.318042755127
MDL:MFCD16620977
CID:750795
PubChem ID:13961807
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 化学的及び物理的性質
名前と識別子
-
- Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
- 2H-Pyran-4-ol, tetrahydro-, 4-methylbenzenesulfonate
- Oxan-4-yl 4-methylbenzenesulfonate
- 4-Methylbenzenesulfonic acid tetrahydro-2H-pyran-4-yl ester
- Tetrahydropyran-4-yl 4-methylbenzenesulfonate
- Tetrahydropyran-4-yl tosylate
- Toluene-4-sulfonic acid tetrahydropyran-4-yl ester
- 97986-34-0
- p-toluenesulfonic acid tetrahydropyran-4-yl ester
- DA-00078
- MFCD16620977
- CS-0038673
- tetrahydro-2H-pyran-4-yl-4-methylbenzenesulfonate
- Oxan-4-yl 4-methylbenzene-1-sulfonate
- Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, AldrichCPR
- SCHEMBL435571
- AS-68135
- DTXSID60553365
- toluene-4-sulfonic acid tetrahydro-pyran-4-yl ester
- XDA98634
- AKOS015855082
- Tetrahydro-2H-pyran-4-yl4-methylbenzenesulfonate
- SY258981
- Tetrahydro-2H-pyran-4-yl Tosylate
- 4-tosyloxytetrahydropyran
- Tetrahydro-2H-pyran-4-yl p-tosylate
- 4-(4-methylphenylsulfonyloxy)tetrahydropyran
- AB7772
- ZEERHWXRRLRIQO-UHFFFAOYSA-N
- EN300-132042
-
- MDL: MFCD16620977
- インチ: 1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3
- InChIKey: ZEERHWXRRLRIQO-UHFFFAOYSA-N
- ほほえんだ: O=S(C1C=CC(C)=CC=1)(OC1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 256.07693016g/mol
- どういたいしつりょう: 256.07693016g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 61Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 398.4±35.0 °C(Predicted)
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP073-5g |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |
97986-34-0 | 98% | 5g |
3191.0CNY | 2021-07-18 | |
Ambeed | A146416-100mg |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |
97986-34-0 | 98% | 100mg |
$18.0 | 2025-02-25 | |
Enamine | EN300-132042-0.1g |
oxan-4-yl 4-methylbenzene-1-sulfonate |
97986-34-0 | 0.1g |
$314.0 | 2023-06-06 | ||
Enamine | EN300-132042-0.25g |
oxan-4-yl 4-methylbenzene-1-sulfonate |
97986-34-0 | 0.25g |
$328.0 | 2023-06-06 | ||
Fluorochem | 215088-1g |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |
97986-34-0 | 95% | 1g |
£84.00 | 2022-03-01 | |
Alichem | A019088906-5g |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |
97986-34-0 | 95% | 5g |
$354.24 | 2023-08-31 | |
Chemenu | CM181988-5g |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |
97986-34-0 | 95% | 5g |
$307 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP073-200mg |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |
97986-34-0 | 98% | 200mg |
259.0CNY | 2021-07-18 | |
eNovation Chemicals LLC | Y1002122-5g |
Oxan-4-yl 4-methylbenzenesulfonate |
97986-34-0 | 95% | 5g |
$350 | 2024-07-24 | |
Ambeed | A146416-5g |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |
97986-34-0 | 98% | 5g |
$252.0 | 2025-02-25 |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Pyridine ; 10 °C; 10 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid , Water ; cooled
1.2 Reagents: Hydrochloric acid , Water ; cooled
リファレンス
- N-Heteroaryl 2-sulfonylalkanamide compounds which selectively modulate the CB2 receptor and their preparation, United States, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Trimethylammonium chloride Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 17 h, rt
1.3 Reagents: N,N′-Dimethylethylenediamine Solvents: Water
1.2 17 h, rt
1.3 Reagents: N,N′-Dimethylethylenediamine Solvents: Water
リファレンス
- 1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 24 h, 25 °C
リファレンス
- 8-Substituted styryl xanthine derivative, preparation and application for treating diseases associated with adenosine A2A receptor, China, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Solvents: Dichloromethane , Pyridine ; 1 h, rt; rt → 55 °C; 6 h, 55 °C
1.2 Reagents: Hydrochloric acid ; pH 2 - 3
1.2 Reagents: Hydrochloric acid ; pH 2 - 3
リファレンス
- Preparation of (dihydrooxopyrazolo)pyridopyrazine carboxylic acid and its application in treatment and prevention of hepatitis B virus infection, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Pyridine ; 10 °C; 10 °C → rt; 18 h, rt
リファレンス
- Preparation of cyanodimethylmethyl-isoxazoles and -[1,3,4]thiadiazoles as CB2 cannabinoid receptor agonists for therapy, United States, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Pyridine ; 10 °C; 10 °C → rt; 18 h, rt
リファレンス
- Preparation of cyano-substituted indole compounds and uses thereof as LSD1 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, 50 °C
リファレンス
- 2H-Indazole derivatives as IRAK4 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
- Processes for producing tetrahydropyranyl-4-sulfonate and 4-aminotetrahydropyran compound, World Intellectual Property Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt
リファレンス
- Rhodium-Catalyzed Atroposelective Click Cycloaddition of Azides and AlkynesAngewandte Chemie, 2022, 61(28),,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt
リファレンス
- Preparation of pyridoindole compounds with ferroptosis inducing activity, United States, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 24 h, rt
リファレンス
- Preparation of quinazoline heterocyclic compounds as EGFR inhibitors for treating cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 15 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 15 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Preparation of indolylalkylamide derivatives for use as positive allosteric modulators of nicotinic acetylcholine receptor, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, 50 °C
リファレンス
- Preparation of 2H-indazole derivatives and their use in the treatment of disease, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Solvents: Pyridine ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- 1,2-Naphthoquinone derivative for treating metabolic syndrome and method for the preparation thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Solvents: Pyridine ; 10 °C; 10 °C → rt; 18 h, rt
リファレンス
- Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of CancerACS Medicinal Chemistry Letters, 2023, 14(7), 977-985,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Dabco Solvents: Dichloromethane ; cooled; 1 h, rt
リファレンス
- Fused heterocyclic compound as kinase inhibitor useful in treatment of kinase related diseases and its preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Pyridine ; 0 °C → rt; 24 h, rt
リファレンス
- Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent ActivationAngewandte Chemie, 2022, 61(23),,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, rt
リファレンス
- Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR), United States, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt
リファレンス
- Preparation of pyridoindole compounds with ferroptosis inducing activity and methods of their use, World Intellectual Property Organization, , ,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Pyridine ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Preparation of naphthalene and isoquinoline derivatives for binding proprotein convertase subtilisin/kexin type 9 (PCSK9), World Intellectual Property Organization, , ,
ごうせいかいろ 22
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 10 °C; 10 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
リファレンス
- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate Raw materials
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate Preparation Products
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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推奨される供給者
Amadis Chemical Company Limited
(CAS:97986-34-0)Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

清らかである:99%/99%
はかる:5g/25g
価格 ($):286.0/862.0